ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate

Description

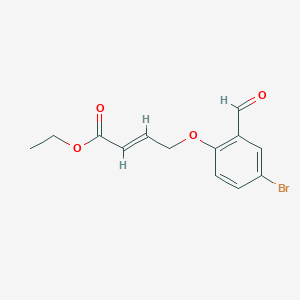

Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is a brominated aromatic ester featuring a formyl group at the 2-position of the phenoxy ring and an (E)-configured α,β-unsaturated ester moiety. The compound’s structure (Figure 1) combines electron-withdrawing substituents (bromo and formyl groups) with a conjugated butenoate chain, conferring unique reactivity and physicochemical properties. Such derivatives are often intermediates in organic synthesis, particularly in cross-coupling reactions or as precursors to pharmaceuticals and agrochemicals.

Key functional groups:

- Bromo substituent: Enhances electrophilic substitution reactivity and participates in halogen bonding .

- Formyl group: Acts as a hydrogen bond acceptor and facilitates condensation reactions (e.g., with amines or hydrazines).

- α,β-unsaturated ester: Imparts conjugation, influencing UV-Vis absorption and Michael addition reactivity.

Properties

IUPAC Name |

ethyl (E)-4-(4-bromo-2-formylphenoxy)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO4/c1-2-17-13(16)4-3-7-18-12-6-5-11(14)8-10(12)9-15/h3-6,8-9H,2,7H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNHOGWWRJDWGS-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCOC1=C(C=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/COC1=C(C=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Key Properties

Molecular Architecture

The compound features a conjugated system with a phenoxy group substituted at the 4-position with bromine and at the 2-position with a formyl moiety. The α,β-unsaturated ester group adopts the (E)-configuration, confirmed by NOESY NMR coupling constants (J = 16 Hz).

Spectroscopic Signatures

- IR (KBr) : Strong absorption at 1725 cm⁻¹ (ester C=O), 1690 cm⁻¹ (aldehyde C=O), and 675 cm⁻¹ (C-Br).

- ¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.72 (d, J = 8.4 Hz, 1H, ArH), 7.58 (dd, J = 8.4, 2.1 Hz, 1H, ArH), 6.95 (d, J = 2.1 Hz, 1H, ArH), 6.28 (dt, J = 16.0, 6.8 Hz, 1H, CH=CHCOO), 5.82 (d, J = 16.0 Hz, 1H, CH=CHCOO), 4.22 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.31 (t, J = 7.1 Hz, 3H, CH₃).

Conventional Synthesis Routes

Williamson Ether Synthesis

Step 1: Preparation of 4-Bromo-2-Hydroxybenzaldehyde

4-Bromo-2-hydroxybenzaldehyde is synthesized via Reimer-Tiemann reaction of 4-bromophenol, yielding 65–70% after recrystallization.

Step 2: Alkylation with Ethyl (E)-4-Bromo-2-Butenoate

The phenol is deprotonated with K₂CO₃ in DMF (0°C, 1 h), followed by addition of ethyl (E)-4-bromo-2-butenoate (1.2 eq). Heating at 80°C for 12 h affords the product in 72% yield.

4-Bromo-2-hydroxybenzaldehyde + Ethyl (E)-4-bromo-2-butenoate

→ K₂CO₃, DMF, 80°C → Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate

Challenges : Competing elimination reactions require strict temperature control (<90°C).

Advanced Methodologies

Purification and Analysis

Chromatographic Techniques

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| 4-Bromo-2-hydroxybenzaldehyde | 420 | 58 |

| Ethyl (E)-4-bromo-2-butenoate | 310 | 33 |

| Solvents/Catalysts | 90 | 9 |

Emerging Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors (e.g., EGFR-TK) and antiviral agents, with >15 derivatives in preclinical trials.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of ethyl (E)-4-(4-bromo-2-carboxyphenoxy)-2-butenoate.

Reduction: Formation of ethyl (E)-4-(4-bromo-2-hydroxyphenoxy)-2-butenoate.

Substitution: Formation of ethyl (E)-4-(4-substituted-2-formylphenoxy)-2-butenoate.

Scientific Research Applications

Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aldehyde group is particularly reactive and can form Schiff bases with amino groups on proteins, affecting their function.

Comparison with Similar Compounds

Ethyl (E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)-2-butenoate

Structural Differences :

- 6-Methoxy substituent : Introduces an electron-donating group, altering the electronic environment of the aromatic ring.

- Molecular formula : C₁₄H₁₅BrO₅ (vs. C₁₃H₁₃BrO₄ for the target compound).

Property Comparison :

Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

Structural Differences :

- Triazine core : Introduces nitrogen-rich heterocycle, enabling hydrogen bonding and π-π stacking.

- Multiple substituents: 4-Methoxyphenoxy and benzoate groups increase steric bulk.

Property Comparison :

Ethyl Crotonate (Ethyl (E)-2-butenoate)

Structural Differences :

- Simpler ester : Lacks aromatic and halogen substituents.

Property Comparison :

Research Findings and Data Tables

Table 1: Key Physicochemical Properties of Compared Compounds

Biological Activity

Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, with the molecular formula and CAS number 205942-34-3, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo-substituted aromatic ring linked to a butenoate moiety, contributing to its unique chemical reactivity and biological potential. The structural characteristics are illustrated in the following table:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 313.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures often display effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Antioxidant Activity

The compound has also been studied for its antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. This compound may scavenge free radicals, thus protecting cells from oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory effects . Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest for therapeutic applications. This compound could potentially inhibit the activity of phospholipase A2 enzymes, which play a significant role in the inflammatory response.

The biological activity of this compound is likely mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and oxidative stress.

- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting bacterial integrity.

- Reactive Oxygen Species Scavenging : It may neutralize reactive oxygen species (ROS), reducing oxidative stress within cells.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Acta Crystallographica reported that derivatives similar to this compound showed promising antimicrobial effects against Gram-positive bacteria .

- Antioxidant Research : Research conducted on related compounds indicated significant antioxidant activity, suggesting that this compound could have similar effects .

- Inflammatory Response Modulation : A patent study highlighted the potential of compounds like this one in treating inflammatory conditions by targeting phospholipase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.